molecular formula C17H26Cl2F2N6O B11937170 Gosogliptin dihydrochloride

Gosogliptin dihydrochloride

Cat. No.: B11937170
M. Wt: 439.3 g/mol
InChI Key: VVNSEQJGCZQVOL-KFWOVWKUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gosogliptin dihydrochloride involves multiple steps. The key intermediate is (3,3-difluoro-1-pyrrolidinyl) { (2S,4S)-4- [4- (2-pyrimidinyl)-1-piperazinyl]-2-pyrrolidinyl}methanone. The synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH during the reaction. The final product is purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Gosogliptin dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Scientific Research Applications

Gosogliptin dihydrochloride has several scientific research applications:

Mechanism of Action

Gosogliptin dihydrochloride exerts its effects by inhibiting the enzyme DPP-4. This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones increase insulin secretion and decrease glucagon release, leading to improved glycemic control. The molecular targets of this compound include the active site of the DPP-4 enzyme, where it forms a stable complex, thereby inhibiting its activity .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to gosogliptin dihydrochloride include:

  • Sitagliptin
  • Saxagliptin
  • Vildagliptin
  • Linagliptin
  • Alogliptin

Uniqueness

This compound is unique due to its high selectivity and potency as a DPP-4 inhibitor. It has a lower IC50 value compared to some other gliptins, indicating higher efficacy at lower concentrations. Additionally, this compound has shown promising results in clinical trials, particularly in terms of its safety profile and minimal adverse effects .

Properties

Molecular Formula

C17H26Cl2F2N6O

Molecular Weight

439.3 g/mol

IUPAC Name

(3,3-difluoropyrrolidin-1-yl)-[(2R,4R)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone;dihydrochloride

InChI

InChI=1S/C17H24F2N6O.2ClH/c18-17(19)2-5-25(12-17)15(26)14-10-13(11-22-14)23-6-8-24(9-7-23)16-20-3-1-4-21-16;;/h1,3-4,13-14,22H,2,5-12H2;2*1H/t13-,14-;;/m1../s1

InChI Key

VVNSEQJGCZQVOL-KFWOVWKUSA-N

Isomeric SMILES

C1CN(CC1(F)F)C(=O)[C@H]2C[C@H](CN2)N3CCN(CC3)C4=NC=CC=N4.Cl.Cl

Canonical SMILES

C1CN(CC1(F)F)C(=O)C2CC(CN2)N3CCN(CC3)C4=NC=CC=N4.Cl.Cl

Origin of Product

United States

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